Cyclizine Hydrochloride is the hydrochloride salt of cyclizine, a piperazine-derivative first-generation H1-receptor antagonist.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwRAbi81df2btumA1kD26sh3Ws6ANL60nUJ6dPHzuLriR_7AkP8vWaOTiJgSt1SwEcRWMVNQaDb_s6YsQpzK9PsLpZAjb0nfr7Pkdm81VH1Tl3CStuT_K2PM7udcVM-rxGTuRLhDU_WFXcluyHLcuo0W9DIYdBxopBnNRXVJuNkw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs6-TlIPUpNQy9q1-Dbw46XVsCLeAJ_anqdq39s7-kZWMwRwToRTTrZCSqZx4W18MfMLjMGf4ZQt19k7MXFspQD3r_RzYxpFYMUk7THIquoTSFAJSkD-u9u_09oDQbzGELpGjoERNhq59pxVz17_SmhWbstfaJzo2p4yeM)] It is widely utilized for its antiemetic and anticholinergic properties to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and vertigo.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbsli7ScY-awq3NTTmQBgY069UkY7lh-ePHYs1cgy8N1pB51Ls8sIfy6vVTdYZ5dF-65PWAoJpX24SwGGyBAP1h4WInjuiU4CEVmXk-t8UfnjwBJDdflVAtcWtNb3XEMyt)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoBhv69EfyF_2KdFePl67Y6e4emShj6pnYRUAKG9wldkG_3TgkBWXFYEOemX6UuNSWNCzP6SZ3qwWu54jxpI-uwKkggE9Y4ZQXkMI2pkFABQBK_kP3YkDe0c_sNgimwHheEsJRkAmcuhrT3X7ZDe1Of936UsfvDPMLg-qOEeWGWsGYYIMuW6k%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnSKLCDeyGNlgsaCMfCDN8uYEDCrUC2hn16v2kTN_1jQhDvb50GpeC_YuHtHTArcufdgrcfSk-Pdj5-jEtyePireT3PooIbmTLprklOfIVHK7p23A7EGM3MMz8WHK7cfqW2Q%3D%3D)] As a stable, white crystalline powder, its hydrochloride form is specifically selected for solid dosage formulations due to its defined physical properties and handling characteristics, which are critical for achieving consistent product performance in pharmaceutical manufacturing and research applications.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbsli7ScY-awq3NTTmQBgY069UkY7lh-ePHYs1cgy8N1pB51Ls8sIfy6vVTdYZ5dF-65PWAoJpX24SwGGyBAP1h4WInjuiU4CEVmXk-t8UfnjwBJDdflVAtcWtNb3XEMyt)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFi6P97eogiiwx9MoVPxtbc3tV8Xa5WvtcF42G_t8ublOGuS6lF1dWuPU_I_K-kuhwdGwGfXBrduIVyeEo_dIuTS6TUWBPUXGpV9VdUb5pLajJbMavKQU1Cu9HnAp378f1RQus9A4Gk9R5ZISKy7WrCpgNMBaJP6MAwip16UNg%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFp8U1dR6mSokaPFMPdLpvYB90WpzP32kf-cngDtJ6wzeihCU9vgMnqs0CrFjA_L60lV0KHhrHv_T3fDzQvBRKPL9xSVp2dTtumyMjpIOsnYv1kA72s3IevncNrmk5GyART8JrFF7D4L3WrZokfHHm0jWwXJbVafaDvtQ%3D%3D)]
Substituting Cyclizine Hydrochloride with its free base (Cyclizine, CAS 82-92-8), an alternative salt like cyclizine lactate, or another first-generation antihistamine such as meclizine or diphenhydramine can introduce critical process and performance failures. The hydrochloride salt form is explicitly chosen for its superior handling, stability, and, most importantly, its aqueous solubility, which dictates dissolution rates and bioavailability in oral formulations.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3s-rl_7SA81MCPktRveiG7myZedwkWh99beQZXuR_yDFz4sTrFYip023bk_EUhCsEpwuZvVzzbL4RkgOS3WeC5gPv4LytEhJd1ji5mSjMAlIZCtWFQEnDdpZFXNdaDOu7qmkYnBUy_ZQ4_KXouQLTnrROtPuhQU4tM81mOSLZhA%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSjkzhaiDWScvbOevXbOJ0Vkuh1v3Qa-xuR6gtSrTgUSSZS8taj8raUzdv5POW4FlEPEsE58W2ODk3Ky-9-57HWOGPyqVds7RWYL7QRWPOcKrJwEfxXp2joS69hqUwR9ALTIKk1rw-LQ%3D%3D)] Using the free base or a different analog requires complete re-validation of formulation protocols, as differences in solubility, hygroscopicity, and receptor binding profiles can lead to inconsistent dosing, altered side-effect profiles, and failed batch production.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElwxFXdBm0XlV718eAabMYZ7zQOuTGxQU4ysMNeGzKX2W1hdLTfdmiNyKMAbCG9ixXciR2NoV5gJWjNlTLiZ30shMaZkMlpqcVxvHTwjCzUJnz9Oow8P9JxfQx_H0DILSh1ea8glCnuP1rAG9pLkoO-zvKl_YALk57KZRzeWbVMu1urMJ9hub5vDENM3YZvU823v5DrWn6BqkVaoDIQV8or0qwm8Rc3I8sn1X8)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCkW8JuvMCC9Gmwi5w4aDfYIy603pXKJ_-1_BF9HPYHUS4RWr9ZattdjuXxgkCZEYFR4k1sXzzOKsSbFHQHDog48ZJWjda5GJgWDGdkP2FRszqfRI7HQH8wF_7ZHbegjWjynzWPQVOMe2E7C35EIyvLp1b9MBQukNchBfc6-acSKUJ5-QgHg%3D%3D)] Therefore, for applications requiring a well-characterized, solid-form H1 antagonist, Cyclizine Hydrochloride is not directly interchangeable with its analogs.
The hydrochloride salt form of cyclizine offers significantly enhanced solubility in aqueous media compared to the free base, a critical parameter for developing oral and parenteral dosage forms. Cyclizine Hydrochloride is reported as 'freely soluble' or soluble at a ratio of 1 part in 115 parts water, whereas the free base is practically insoluble in water.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFi6P97eogiiwx9MoVPxtbc3tV8Xa5WvtcF42G_t8ublOGuS6lF1dWuPU_I_K-kuhwdGwGfXBrduIVyeEo_dIuTS6TUWBPUXGpV9VdUb5pLajJbMavKQU1Cu9HnAp378f1RQus9A4Gk9R5ZISKy7WrCpgNMBaJP6MAwip16UNg%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3s-rl_7SA81MCPktRveiG7myZedwkWh99beQZXuR_yDFz4sTrFYip023bk_EUhCsEpwuZvVzzbL4RkgOS3WeC5gPv4LytEhJd1ji5mSjMAlIZCtWFQEnDdpZFXNdaDOu7qmkYnBUy_ZQ4_KXouQLTnrROtPuhQU4tM81mOSLZhA%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSjkzhaiDWScvbOevXbOJ0Vkuh1v3Qa-xuR6gtSrTgUSSZS8taj8raUzdv5POW4FlEPEsE58W2ODk3Ky-9-57HWOGPyqVds7RWYL7QRWPOcKrJwEfxXp2joS69hqUwR9ALTIKk1rw-LQ%3D%3D)] This difference is crucial for achieving consistent dissolution rates and predictable bioavailability, which is a primary reason for procuring the salt form over the base for most pharmaceutical applications.
| Evidence Dimension | Solubility in Water |
| Target Compound Data | 1 part in 115 parts water (approx. 8.7 mg/mL) |
| Comparator Or Baseline | Cyclizine (free base): Insoluble |
| Quantified Difference | Qualitatively significant; changes from 'insoluble' to 'soluble' |
| Conditions | Standard temperature and pressure. |
This solubility advantage simplifies the formulation of aqueous solutions and ensures reliable dissolution performance in solid dosage forms, reducing manufacturing complexity and improving product consistency.
Cyclizine Hydrochloride is supplied as a stable, white crystalline powder, a physical form that is advantageous for long-term storage and process handling.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbsli7ScY-awq3NTTmQBgY069UkY7lh-ePHYs1cgy8N1pB51Ls8sIfy6vVTdYZ5dF-65PWAoJpX24SwGGyBAP1h4WInjuiU4CEVmXk-t8UfnjwBJDdflVAtcWtNb3XEMyt)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFp8U1dR6mSokaPFMPdLpvYB90WpzP32kf-cngDtJ6wzeihCU9vgMnqs0CrFjA_L60lV0KHhrHv_T3fDzQvBRKPL9xSVp2dTtumyMjpIOsnYv1kA72s3IevncNrmk5GyART8JrFF7D4L3WrZokfHHm0jWwXJbVafaDvtQ%3D%3D)] This contrasts with the free base, which may be less physically stable or more prone to hygroscopicity. The defined solid-state properties of the hydrochloride salt ensure lot-to-lot consistency in particle size, flowability, and blending, which is essential for reproducible manufacturing of tablets and other solid formulations.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFi6P97eogiiwx9MoVPxtbc3tV8Xa5WvtcF42G_t8ublOGuS6lF1dWuPU_I_K-kuhwdGwGfXBrduIVyeEo_dIuTS6TUWBPUXGpV9VdUb5pLajJbMavKQU1Cu9HnAp378f1RQus9A4Gk9R5ZISKy7WrCpgNMBaJP6MAwip16UNg%3D)] Furthermore, its stability makes it suitable for use as a certified reference material or analytical standard in quality control settings.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGKPKDy0HO-33vInlzDXwxbYcZKHSAhA7-TMeS4gmrIfnzKheSE7d-vEfTTuH4ilAMTKjHZKYcPXMcClrq5xYQTAWJNep2vZ_crM8gVjM0mRE5qwC9ML48AvqnddMj7UntR3HfmnLXSa79fbcuw8JfDSm4QISx_4Qxdi-v_ykfO2HJctlC4688UEpJA9Phmsa8nexUjmK09woXMHHa3bg5b)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUmlw8zvfB-ZFe7w4xNSzg-EEQxS2ETkhYFv6qhQav5QZOwTZP46KyG2Zc2X9skjLsCedo-yQZXU3kMzkgOzoFpEeAcL4ymTy32EMtvDop1WxJmrjxaRPcp-xWbqnNYQ5DjDGw2BOgF8RC1-xxvgMw6ovX)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6uUkwB1X0TIODW5fKbz3NqbTZ4YXEMIK1xRUM-TaAegXHhJFHGDQVC84Z_KpV1BUMA-zoYssiPI44R52rom4ZsT50vTSqbFhXb-08Bgx1MT8N4I2pPxs-swkzmUq8t4IskBq8KH7un3zsUSyF2EWRiA%3D%3D)]
| Evidence Dimension | Physical Form and Stability |
| Target Compound Data | Stable, white crystalline powder with a defined melting point and a shelf life of 2-3 years under recommended storage. |
| Comparator Or Baseline | Cyclizine (free base) or other less stable forms. |
| Quantified Difference | High physical stability and conformity to pharmacopeial standards (USP, BP, EP). |
| Conditions | Standard storage conditions (cool, dry, protected from light). |
Procuring the stable crystalline hydrochloride salt minimizes risks of material degradation, ensures consistent processability, and simplifies compliance with pharmaceutical quality standards.
While all first-generation antihistamines possess anticholinergic properties, the intensity of these effects varies within the class, influencing their suitability for different applications. Cyclizine's antiemetic action is attributed to both H1 and muscarinic receptor antagonism.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCkW8JuvMCC9Gmwi5w4aDfYIy603pXKJ_-1_BF9HPYHUS4RWr9ZattdjuXxgkCZEYFR4k1sXzzOKsSbFHQHDog48ZJWjda5GJgWDGdkP2FRszqfRI7HQH8wF_7ZHbegjWjynzWPQVOMe2E7C35EIyvLp1b9MBQukNchBfc6-acSKUJ5-QgHg%3D%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGux_pvWIgOKx8FXmi69QAP_AkUgDUYvMFko30jwjcXGDl4ik_ObDe5MhCJRu-7AdbCTg1ZjKsSFdvdlCa4yx-uDKEnHDSkO4A_8CZqlvorEYH4iM0luCDPBb2cSUUZOjjFn-wDqDNWL2Yl-POCJJQ7HATySWhsuR5w88S19N4vXZYxjYtmvUbpx2KeKMXQOfOZ)] However, compared to a common substitute like diphenhydramine, which is known for its pronounced sedative and anticholinergic side effects, piperazine derivatives like cyclizine and meclizine are often selected when a more tolerable CNS side-effect profile is desired.[[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjfzEccLqDus9mMQw-gP7rwmzldfaB7gKNTVEqxeSY30E7Y9RNDo0PpM-ozuKW-vu70btHc2y-t4dQjlRkgNLADFSxlbDCwKFsONwRLgJgFCeFVZ10I83LRcG1v3HoHY7pSAWtlciiqOPLB3g3vWg5eGS45S77Gx0rCsVeNac7cX_KTftyciKvwxQErLKIFDV6bBEUwRtC6yaI3S-c5KS4oZHFwZyCTgWC9A%3D%3D)][[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxEU8WcxjB5rWVx--jdtuhjbhZMrPusYO8aQvPT8LitFlSX_ReJsgpCpbU1DyaK8mFVfrM0IKJ6HiOSaTVhd_RXbVl2JSWuHFqB2jK7qFd7S7o9jb7Rnmbja-AO23gyfCjzhXYAWj49gIBBa8%3D)] For research models or therapeutic applications where strong sedation or anticholinergic effects (e.g., dry mouth, cognitive impairment) are undesirable, cyclizine can be a more targeted choice than diphenhydramine.
| Evidence Dimension | Relative Anticholinergic/Sedative Side Effects |
| Target Compound Data | Possesses anticholinergic and sedative effects. |
| Comparator Or Baseline | Diphenhydramine: Characterized by pronounced/potent sedative and anticholinergic activity. |
| Quantified Difference | Qualitatively lower incidence or intensity of sedation compared to diphenhydramine. |
| Conditions | Clinical and pharmacological comparative context. |
This allows for the selection of an antiemetic agent with a more tailored side-effect profile, which is a critical decision point in both clinical use and preclinical study design.
The defined crystallinity, stability, and high purity of Cyclizine Hydrochloride make it the right choice for manufacturing tablets and capsules.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFi6P97eogiiwx9MoVPxtbc3tV8Xa5WvtcF42G_t8ublOGuS6lF1dWuPU_I_K-kuhwdGwGfXBrduIVyeEo_dIuTS6TUWBPUXGpV9VdUb5pLajJbMavKQU1Cu9HnAp378f1RQus9A4Gk9R5ZISKy7WrCpgNMBaJP6MAwip16UNg%3D)] Its superior aqueous solubility compared to the free base ensures consistent dissolution, a critical quality attribute for achieving reliable in-vivo performance and bioequivalence.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3s-rl_7SA81MCPktRveiG7myZedwkWh99beQZXuR_yDFz4sTrFYip023bk_EUhCsEpwuZvVzzbL4RkgOS3WeC5gPv4LytEhJd1ji5mSjMAlIZCtWFQEnDdpZFXNdaDOu7qmkYnBUy_ZQ4_KXouQLTnrROtPuhQU4tM81mOSLZhA%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSjkzhaiDWScvbOevXbOJ0Vkuh1v3Qa-xuR6gtSrTgUSSZS8taj8raUzdv5POW4FlEPEsE58W2ODk3Ky-9-57HWOGPyqVds7RWYL7QRWPOcKrJwEfxXp2joS69hqUwR9ALTIKk1rw-LQ%3D%3D)][[18](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlRhSSDbB6PKVuDW37UkAPYsF3iX1Wk4NzsOte-8qrjJlYf4VX84B47ix4aAEbmBPAgoTxf0Gqo1a-LvMinmtFaWzPrL-i9kAJ7XAZHHoLKZHnEudP3tNl-puh0sIXXo70vp9B)]
For applications requiring a liquid formulation, such as oral solutions or injectables (often as the lactate salt for higher concentrations), the inherent water solubility of the hydrochloride salt makes it a suitable starting material or reference compound.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3s-rl_7SA81MCPktRveiG7myZedwkWh99beQZXuR_yDFz4sTrFYip023bk_EUhCsEpwuZvVzzbL4RkgOS3WeC5gPv4LytEhJd1ji5mSjMAlIZCtWFQEnDdpZFXNdaDOu7qmkYnBUy_ZQ4_KXouQLTnrROtPuhQU4tM81mOSLZhA%3D%3D)][[19](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1HASKIcts6lgahdQjNkSxgNMrCqfPkYDBXO5wsdX5B9kRkNk6wQjVYN_fo6rDivk8mxloSuK6qzSG4H6TNAxy0VxtS70rDxYhm7HzfLO4bM8b3Fk-RwW8KCV8QYBFzgfkG_44EZu5ySPxdgwsgA%3D%3D)] This property simplifies processing by avoiding the need for complex solubilizing agents that would be required for the insoluble free base.
In research settings investigating nausea, vomiting, or vestibular function, Cyclizine Hydrochloride serves as a reliable tool. Its selection over substitutes like diphenhydramine is justified when the experimental design requires effective H1 antagonism with a potentially more tolerable sedative and anticholinergic side-effect profile, minimizing confounding effects on behavioral or cognitive endpoints.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCkW8JuvMCC9Gmwi5w4aDfYIy603pXKJ_-1_BF9HPYHUS4RWr9ZattdjuXxgkCZEYFR4k1sXzzOKsSbFHQHDog48ZJWjda5GJgWDGdkP2FRszqfRI7HQH8wF_7ZHbegjWjynzWPQVOMe2E7C35EIyvLp1b9MBQukNchBfc6-acSKUJ5-QgHg%3D%3D)][[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjfzEccLqDus9mMQw-gP7rwmzldfaB7gKNTVEqxeSY30E7Y9RNDo0PpM-ozuKW-vu70btHc2y-t4dQjlRkgNLADFSxlbDCwKFsONwRLgJgFCeFVZ10I83LRcG1v3HoHY7pSAWtlciiqOPLB3g3vWg5eGS45S77Gx0rCsVeNac7cX_KTftyciKvwxQErLKIFDV6bBEUwRtC6yaI3S-c5KS4oZHFwZyCTgWC9A%3D%3D)]
Due to its high purity, stability, and well-characterized properties, Cyclizine Hydrochloride is established as a reference standard by major pharmacopoeias (USP, EP, BP).[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUmlw8zvfB-ZFe7w4xNSzg-EEQxS2ETkhYFv6qhQav5QZOwTZP46KyG2Zc2X9skjLsCedo-yQZXU3kMzkgOzoFpEeAcL4ymTy32EMtvDop1WxJmrjxaRPcp-xWbqnNYQ5DjDGw2BOgF8RC1-xxvgMw6ovX)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6uUkwB1X0TIODW5fKbz3NqbTZ4YXEMIK1xRUM-TaAegXHhJFHGDQVC84Z_KpV1BUMA-zoYssiPI44R52rom4ZsT50vTSqbFhXb-08Bgx1MT8N4I2pPxs-swkzmUq8t4IskBq8KH7un3zsUSyF2EWRiA%3D%3D)] This makes it the required material for analytical method development, validation, and routine quality control assays to ensure the identity, purity, and strength of finished pharmaceutical products.
Acute Toxic;Health Hazard